molecular formula C4H12N2 B12325587 2,3-Butanediamine, (R*,R*)- CAS No. 52165-57-8

2,3-Butanediamine, (R*,R*)-

Cat. No.: B12325587
CAS No.: 52165-57-8
M. Wt: 88.15 g/mol
InChI Key: GHWVXCQZPNWFRO-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is known for its optical activity and is used in various chemical and industrial applications. This compound is particularly significant due to its stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-(+)-2,3-butanediamine dihydrochloride typically involves the reduction of 2,3-butanedione (diacetyl) using a chiral catalyst. One common method is the asymmetric hydrogenation of diacetyl in the presence of a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield the desired chiral diamine.

Industrial Production Methods

Industrial production of (2R,3R)-(+)-2,3-butanediamine dihydrochloride often involves the use of biocatalysts. Microorganisms such as Rhodococcus erythropolis have been engineered to produce this compound through fermentation processes. The biocatalytic route is advantageous due to its high enantioselectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-(+)-2,3-Butanediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,3-butanedione.

    Reduction: It can be reduced to form 2,3-butanediol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: 2,3-Butanedione

    Reduction: 2,3-Butanediol

    Substitution: Various substituted butanediamine derivatives

Scientific Research Applications

(2R,3R)-(+)-2,3-Butanediamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-(+)-2,3-butanediamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze specific reactions. Its chiral nature allows it to interact selectively with other chiral molecules, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-(-)-2,3-Butanediamine dihydrochloride
  • Meso-2,3-Butanediamine dihydrochloride
  • (2R,3R)-2,3-Butanediol

Uniqueness

(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is unique due to its high enantioselectivity and optical purity. Unlike its meso and (2S,3S) counterparts, this compound exhibits distinct reactivity and selectivity in chiral synthesis, making it highly valuable in the production of enantiomerically pure substances .

Properties

CAS No.

52165-57-8

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

IUPAC Name

(2R,3R)-butane-2,3-diamine

InChI

InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1

InChI Key

GHWVXCQZPNWFRO-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C)N)N

Canonical SMILES

CC(C(C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.